molecular formula C10H11BrO2 B6158477 5-bromo-2-(propan-2-yl)benzoic acid CAS No. 883995-21-9

5-bromo-2-(propan-2-yl)benzoic acid

Cat. No. B6158477
CAS RN: 883995-21-9
M. Wt: 243.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds, like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been reported. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a related compound, 5-Bromo-2,4-dihydroxybenzoic acid monohydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-2-(propan-2-yl)benzoic acid can be achieved through a multi-step process involving the bromination of a commercially available starting material followed by a series of reactions to introduce the isopropyl group and carboxylic acid functionality.", "Starting Materials": [ "2-bromo-5-nitrobenzoic acid", "Isopropyl alcohol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2-bromo-5-nitrobenzoic acid with sodium borohydride in methanol to yield 2-bromo-5-aminobenzoic acid", "Step 2: Protection of the amine group with tert-butyloxycarbonyl (BOC) chloride in the presence of triethylamine to yield BOC-protected 2-bromo-5-aminobenzoic acid", "Step 3: Bromination of BOC-protected 2-bromo-5-aminobenzoic acid with bromine in acetic acid to yield BOC-protected 5-bromo-2-(tert-butoxycarbonylamino)benzoic acid", "Step 4: Deprotection of the BOC group with hydrochloric acid in methanol to yield 5-bromo-2-aminobenzoic acid", "Step 5: Alkylation of 5-bromo-2-aminobenzoic acid with isopropyl alcohol in the presence of sodium hydroxide to yield 5-bromo-2-(propan-2-yl)benzoic acid", "Step 6: Conversion of the carboxylic acid group to the sodium salt with sodium bicarbonate in water", "Step 7: Extraction of the product with ethyl acetate, followed by washing with water, brine, and drying over sodium sulfate", "Step 8: Purification of the product by recrystallization from a suitable solvent" ] }

CAS RN

883995-21-9

Product Name

5-bromo-2-(propan-2-yl)benzoic acid

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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